Methyl 6-methyl-4-nitropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methyl-4-nitropyridine-2-carboxylate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methyl-4-nitropyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the nitration of 6-methylpyridine-2-carboxylate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: Methyl 6-methyl-4-aminopyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Methyl 6-methyl-4-nitropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be modified to create biologically active molecules for use in drug discovery and development.
Medicine: Derivatives of this compound may exhibit pharmacological properties and can be investigated for potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-nitropyridine-2-carboxylate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methyl-5-nitropyridine-2-carboxylate: Similar structure but with the nitro group at the 5-position.
Methyl 4-methyl-5-nitropyridine-2-carboxylate: Similar structure but with the methyl group at the 4-position and the nitro group at the 5-position.
6-Methyl-4-nitropyridine-2-carbonitrile: Similar structure but with a cyano group instead of the ester group.
Uniqueness
Methyl 6-methyl-4-nitropyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a nitro group and an ester group on the pyridine ring provides a versatile platform for further chemical modifications and functionalization.
Biological Activity
Methyl 6-methyl-4-nitropyridine-2-carboxylate is an organic compound with notable biological activity, particularly in pharmacological contexts. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by empirical data and case studies.
Molecular Characteristics:
- Molecular Formula: C7H8N2O4
- Molecular Weight: 180.16 g/mol
- Appearance: Pale yellow to colorless liquid
- Boiling Point: Approximately 97 °C under reduced pressure
Structural Features:
The compound features a pyridine ring with a methyl group at the 6-position, a nitro group at the 4-position, and a carboxylate ester functional group. These structural attributes contribute to its unique reactivity and biological properties.
This compound exhibits biological activity primarily through enzyme inhibition and interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial in its potential applications in cancer therapy and antimicrobial treatments.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains, suggesting that this compound may also possess significant antibacterial activity.
Anticancer Potential
Recent studies have explored the compound's anticancer properties. For instance, derivatives of pyridine compounds have shown promise in inducing apoptosis in various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the nitro and carboxylate groups can enhance cytotoxicity against specific tumor types.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 6-methylpyridine-2-carboxylate | C8H9NO2 | Lacks nitro substitution; primarily used as an intermediate. |
Methyl 6-nitropyridine-2-carboxylate | C7H6N2O4 | Contains a nitro group but lacks methyl substitution at position 6. |
Ethyl 6-methylpyridine-2-carboxylate | C9H11NO2 | Ethyl instead of methyl; alters solubility and reactivity. |
Methyl 3-methylpyridine-2-carboxylate | C8H9NO2 | Different position of methyl substitution; affects electronic properties. |
Case Studies
-
Enzyme Inhibition Study :
A study published in MDPI explored the enzyme inhibition properties of pyridine derivatives, emphasizing the role of substituents on biological activity. This compound was highlighted for its potential to inhibit specific enzymes involved in cancer progression . -
Antimicrobial Efficacy :
Research conducted on related compounds demonstrated significant antibacterial effects against resistant strains of bacteria, suggesting that this compound may offer similar benefits . -
Cytotoxicity in Cancer Models :
A recent investigation into the cytotoxic effects of various pyridine derivatives indicated that modifications to the nitro group could enhance apoptosis induction in cancer cell lines . This positions this compound as a candidate for further development in cancer therapeutics.
Properties
IUPAC Name |
methyl 6-methyl-4-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(10(12)13)4-7(9-5)8(11)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDSJEMOFUPSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.